molecular formula C13H15N3O2 B8694041 2-((1-Isopropyl-1H-pyrazol-5-yl)amino)benzoic acid

2-((1-Isopropyl-1H-pyrazol-5-yl)amino)benzoic acid

Cat. No. B8694041
M. Wt: 245.28 g/mol
InChI Key: UAQSKPOVCDBFPL-UHFFFAOYSA-N
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Patent
US06008226

Procedure details

To 2-iodobenzoic acid (54 g, 0.218 mol) in DMF (570 ml) was added K2CO3 (33.4 g, 0.242 mol), then 5-amino-1-isopropylpyrazole (27.3 g, 0.218 mol) and finally copper (II) acetate monohydrate (0.9 g, 4.5 mmol). The reaction mixture was refluxed overnight and then the DMF was evaporated. The residue was poured into ice/water and then the mixture was acidified with acetic acid and concentrated HCl to a pH of about 4. A precipitate formed which was collected by filtration, washed with water and dried in a vacuum oven at 40° C. to afford 52 g (97.2 %) of N-(1-isopropylpyrazol-5-yl)anthranilic acid.
Quantity
54 g
Type
reactant
Reaction Step One
Name
Quantity
33.4 g
Type
reactant
Reaction Step One
Name
Quantity
570 mL
Type
solvent
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C([O-])([O-])=O.[K+].[K+].[NH2:17][C:18]1[N:22]([CH:23]([CH3:25])[CH3:24])[N:21]=[CH:20][CH:19]=1>CN(C=O)C.O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH:23]([N:22]1[C:18]([NH:17][C:2]2[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4]([OH:6])=[O:5])=[CH:19][CH:20]=[N:21]1)([CH3:25])[CH3:24] |f:1.2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC=C1
Name
Quantity
33.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
570 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
27.3 g
Type
reactant
Smiles
NC1=CC=NN1C(C)C
Step Three
Name
Quantity
0.9 g
Type
catalyst
Smiles
O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the DMF was evaporated
ADDITION
Type
ADDITION
Details
The residue was poured into ice/water
CUSTOM
Type
CUSTOM
Details
A precipitate formed which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 40° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1N=CC=C1NC=1C(C(=O)O)=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 97.2%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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